3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Medicinal Chemistry Physicochemical Profiling Permeability

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1173293-40-7) is a synthetic imidazolidine-2,5-dione (hydantoin) derivative bearing a 4-chlorophenyl substituent at N1 and a propanoic acid chain at C4. It is primarily offered as a research chemical or building block with a typical commercial purity of ≥95%.

Molecular Formula C12H11ClN2O4
Molecular Weight 282.68
CAS No. 1173293-40-7
Cat. No. B3014042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
CAS1173293-40-7
Molecular FormulaC12H11ClN2O4
Molecular Weight282.68
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C(NC2=O)CCC(=O)O)Cl
InChIInChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(18)9(14-12(15)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
InChIKeyDNDZJFLKBPWFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid – Procurement-Relevant Core Identity and Comparator Landscape for Imidazolidinedione Building Blocks


3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1173293-40-7) is a synthetic imidazolidine-2,5-dione (hydantoin) derivative bearing a 4-chlorophenyl substituent at N1 and a propanoic acid chain at C4 [1]. It is primarily offered as a research chemical or building block with a typical commercial purity of ≥95% . Its closest structural analogs differ at the N1-aryl position, most notably the non-halogenated phenyl analog (CAS 2179-05-7) and the 4-methoxyphenyl analog [2]. The presence of the electron-withdrawing chlorine atom imparts distinct physicochemical properties relative to these analogs, representing the key differentiation point for compound selection in synthetic and medicinal chemistry programs.

Why Generic Imidazolidinedione Substitution Fails: Physicochemical Consequences of N1-Aryl Modification in 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid


Simply interchanging hydantoin-based building blocks with different N1-aryl substituents can profoundly alter molecular properties critical to downstream applications. The 4-chlorophenyl group in 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid increases overall lipophilicity (XLogP3-AA = 1.2) compared to the parent N1-phenyl analog [1], enhancing predicted membrane permeability [2]. Conversely, it alters total molecular weight (282.68 vs. 248.24 g/mol) and exact mass (282.04 vs. 248.08 Da) [1][3], impacting compound tracking by mass spectrometry. In drug discovery campaigns, substituting the chlorine with another halogen or a methoxy group can redirect structure-activity relationships entirely, making generic replacement without re-validation scientifically unsound. The quantitative evidence below details these measurable points of differentiation.

Quantitative Differentiation Table for 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1173293-40-7) vs Closest Analogs


Elevated Lipophilicity (XLogP) Driven by 4-Chlorophenyl vs. Unsubstituted Phenyl Analog

Introduction of the 4-chloro substituent increases the computed partition coefficient (XLogP3-AA) to 1.2 for the target compound, compared to 0.6 for the N1-phenyl analog 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid [1][2]. This difference of +0.6 log units translates to a predicted ~4-fold increase in partition coefficient for the chlorinated derivative, which may enhance passive membrane permeability in cell-based assays [3].

Medicinal Chemistry Physicochemical Profiling Permeability

Increased Electron Deficiency of the N1-Aryl Ring via 4-Chloro Substitution: Impact on π-Stacking and Reactivity

The 4-chlorophenyl substituent withdraws electron density from the aromatic ring and the attached hydantoin nitrogen, with a Hammett σₚ value of +0.23 for chlorine [1]. In contrast, the 4-methoxyphenyl analog donates electrons (σₚ = -0.27) and the unsubstituted phenyl has σₚ = 0.00 [1][2]. This electronic tuning can modulate π-π stacking interactions with aromatic residues in protein binding pockets and influence the reactivity of the hydantoin ring toward nucleophilic attack [3].

Medicinal Chemistry Electronic Effects Structure-Activity Relationships

Distinct Mass Spectrometric Fingerprint for Analytical Tracking in Complex Mixtures

The monoisotopic mass of 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is 282.0407 Da, with the characteristic chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) providing a diagnostic +2 Da peak at 284.0378 Da (relative abundance ~32%) [1]. The non-chlorinated phenyl analog has a monoisotopic mass of 248.0797 Da and lacks this isotope signature [2]. This mass difference simplifies detection, quantification, and purity assessment by LC-MS in reaction monitoring and biological matrix analysis.

Analytical Chemistry Mass Spectrometry Compound Identification

Commercial Availability and Purity Benchmarking vs. Structurally Similar Building Blocks

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is commercially available from multiple suppliers (AKSci, Aladdin, CymitQuimica, Enamine) at a standard purity of ≥95% . Comparable N1-substituted analogs such as (S)-3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid or 3-[4-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid are often sourced from a single vendor or custom synthesis, reducing procurement reliability and increasing lead times . The multi-vendor availability of the target compound ensures competitive pricing and supply chain resilience.

Chemical Procurement Building Block Sourcing Purity Analysis

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count for Drug-Likeness Assessment

The target compound exhibits 2 hydrogen bond donors (carboxylic acid O-H and hydantoin N-H) and 4 hydrogen bond acceptors (two carbonyl oxygens, one carboxylic acid carbonyl, and one chlorine atom weakly H-bond accepting), with 4 rotatable bonds [1]. This profile fully complies with Lipinski's Rule of Five (≤5 HBD, ≤10 HBA, MW ≤500) and contrasts with the non-chlorinated phenyl analog which has identical HBD/HBA counts but lower molecular weight (248.24 vs 282.68), placing the target compound closer to the optimal balance of lipophilicity and size for oral bioavailability [2].

Drug Design Physicochemical Properties Lead Optimization

Statement on the Absence of Direct Head-to-Head Biological Activity Comparisons

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, PubChem, BindingDB) did not retrieve any direct head-to-head biological activity comparison between 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid and its closest analogs (e.g., IC50, Ki, or cell-based assay data). Therefore, claims of differential in vitro or in vivo potency cannot be supported by quantitative evidence at this time [1][2]. The differentiation presented herein is based on established physicochemical principles and computed molecular properties, which provide a rational but indirect basis for compound selection.

Data Transparency Procurement Decision-Making

Optimal Scientific and Procurement Scenarios for 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1173293-40-7)


Synthesis of Hydantoin-Based Kinase Inhibitor Scaffolds Requiring Enhanced Lipophilicity

Medicinal chemistry programs targeting intracellular kinases can benefit from the elevated XLogP3-AA of 1.2 (Δ +0.6 vs. phenyl analog) to improve passive cell permeability without violating Lipinski's rules [1]. The compound serves as a versatile intermediate for late-stage functionalization via the propanoic acid handle.

Mass Spectrometry Calibration and Analytical Method Development Using the Unique Chlorine Isotope Signature

The distinctive isotopic envelope (monoisotopic mass 282.0407 Da with M+2 at 284.0378 Da, ~32% relative abundance) enables its use as an internal standard or tuning compound for LC-MS/MS methods [2]. This is particularly valuable in metabolism studies where unequivocal identification of chlorinated metabolites is required.

Structure-Activity Relationship (SAR) Studies on N1-Aryl Substitution Effects in Hydantoins

The electron-withdrawing 4-chlorophenyl group (Hammett σₚ = +0.23) provides a distinct electronic environment compared to electron-donating or neutral analogs [3]. Systematic SAR exploration can leverage this building block to map the electronic requirements of the N1 pocket in target proteins.

Reliable Multi-Vendor Sourcing for Hit-to-Lead and Lead Optimization Campaigns

With confirmed availability from at least four independent suppliers at ≥95% purity, this compound offers procurement resilience for prolonged medicinal chemistry campaigns . This contrasts with less accessible analogs that may require custom synthesis, which introduces higher cost and longer lead times.

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